molecular formula C19H23NO B1392278 4-(4-Hexylbenzoyl)-2-methylpyridine CAS No. 1187168-97-3

4-(4-Hexylbenzoyl)-2-methylpyridine

Cat. No.: B1392278
CAS No.: 1187168-97-3
M. Wt: 281.4 g/mol
InChI Key: OPOAEQBMUDEAQE-UHFFFAOYSA-N
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Description

4-(4-Hexylbenzoyl)-2-methylpyridine is an organic compound that features a pyridine ring substituted with a hexylbenzoyl group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hexylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-hexylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction. The general reaction scheme is as follows:

2-methylpyridine+4-hexylbenzoyl chlorideAlCl3This compound\text{2-methylpyridine} + \text{4-hexylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-methylpyridine+4-hexylbenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce this compound alcohol.

Scientific Research Applications

4-(4-Hexylbenzoyl)-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(4-Hexylbenzoyl)-2-methylpyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hexylbenzoyl group can enhance lipophilicity, allowing the compound to interact with hydrophobic regions of proteins or cell membranes. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hexylbenzoyl chloride: A precursor in the synthesis of 4-(4-Hexylbenzoyl)-2-methylpyridine.

    2-Methylpyridine: The starting material for the synthesis.

    4-Butylbenzoyl chloride: Similar structure but with a butyl group instead of a hexyl group.

Uniqueness

This compound is unique due to the presence of both a hexylbenzoyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-hexylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-12-13-20-15(2)14-18/h8-14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOAEQBMUDEAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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